Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including one- and two-dimensional NMR, IR, and mass spectral data . In some cases, X-ray structural analyses are also used .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, propionitrile can be hydrogenated to form propylamines .Physical and Chemical Properties Analysis
Propionitrile is a colourless, water-soluble liquid . It has a molar mass of 55.080 g·mol−1, a density of 772 mg mL−1, and a boiling point of 96 to 98 °C .Safety and Hazards
Future Directions
Research into new compounds and their potential applications is ongoing. For example, spiro compounds, which have a structure similar to the one you’re asking about, have shown promising biological activities and have drawn the interest of researchers in synthetic organic chemistry and medicinal chemistry .
Properties
IUPAC Name |
3-[(2-hydroxy-1H-indol-3-yl)diazenyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-6-3-7-13-15-10-8-4-1-2-5-9(8)14-11(10)16/h1-2,4-5,14,16H,3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJELRAYCSFAMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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